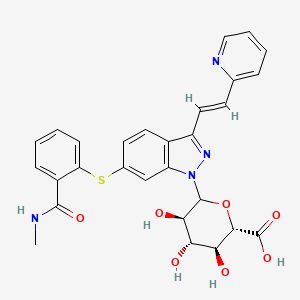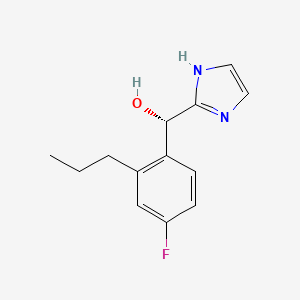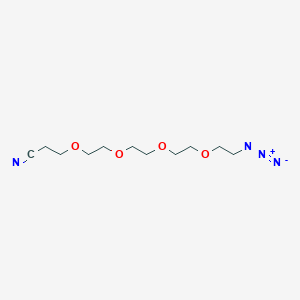
BDP TMR maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BDP TMR is a bright borondipyrromethene fluorophore for the TAMRA channel. This maleimide derivative is suitable for conjuction with thiol groups as e.g. in protein side chains.
Aplicaciones Científicas De Investigación
Polymer Chemistry and Material Science
BDP TMR maleimide, identified in scientific literature as part of the maleimide family, is utilized in polymer chemistry. Research has explored its role in polyreaction as a new monomer. The molar volumes and viscosities of mixtures involving N-[(4-bromo-3,5-difluorine)phenyl] maleimide (BDPM) have been examined, revealing its potential for developing materials with specific physical properties (Li, Li, & Chen, 2017). Similarly, the kinetical study of radical copolymerization of N-(4-bromo-3,5-difluorophenyl) Maleimide with styrene, including the thermal stability of the obtained copolymer, indicates its significance in synthesizing novel polymeric materials (Yanxun, Congcong, Chen, Gao, & Lv, 2017).
Biomedical Research and Bioconjugation
In the realm of biomedical research, maleimides, including BDP TMR maleimide, have been employed for fluorescent labeling of proteomic samples. This application is crucial in proteomic research, as it enables the covalent derivatization of proteins with fluorescent dyes, aiding in their identification and analysis (Tyagarajan, Pretzer, & Wiktorowicz, 2003). Additionally, maleimide cross-linked bioactive polyethylene glycol (PEG) hydrogels demonstrate improved reaction kinetics and cross-linking for cell encapsulation and in situ delivery, showcasing the utility of maleimides in regenerative medicine (Phelps et al., 2012).
Sensing and Diagnostic Applications
Maleimide-based compounds are increasingly important in developing diagnostic tools and sensing systems. For example, Thiomaleimide functionalization has been used for the selective biological fluorescence detection of peroxynitrite in HeLa and RAW 264.7 cells, underscoring its potential in medical diagnostics and research (Yudhistira et al., 2017). Moreover, a study on highly efficient and photostable photosensitizers based on BODIPY chromophore suggests its applications in studying oxidative stress or photodynamic therapy, where maleimide derivatives play a key role (Yogo, Urano, Ishitsuka, Maniwa, & Nagano, 2005).
Electronics and Optoelectronics
Research indicates the use of BDP TMR maleimide derivatives in electronics and optoelectronics. Studies on light-induced electron transfer and energy transfer processes in a flexible BODIPY-C60 dyad demonstrate the potential of maleimide derivatives in organic electronics, particularly in developing materials with specific photo-physical properties (Tran et al., 2020).
Propiedades
Nombre del producto |
BDP TMR maleimide |
|---|---|
Nombre IUPAC |
2-(2-(N-maleimidoethylaminocarbonylethyl))-1,3-dimethyl-5-(4-methoxyphenyl)-4,4-difluoroborondipyrromethene |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












